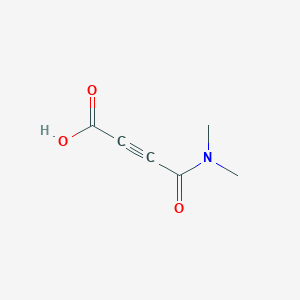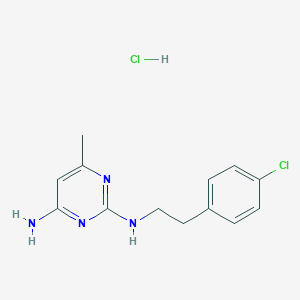
2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family. This compound is known for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. The structure of this compound consists of a quinoxaline core substituted with a methoxy group at the 2-position and a phenylpiperazine moiety at the 3-position.
Mécanisme D'action
Target of Action
The primary target of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. The binding affinity of this compound for the alpha1-adrenergic receptor is in the range from 22 nM to 250 nM . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.
Biochemical Pathways
It is known that the alpha1-adrenergic receptor, the primary target of this compound, plays a crucial role in the noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in a wide range of physiological processes, including mood regulation, memory, and cognition .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . These properties impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent.
Result of Action
It is known that the compound has a high affinity for the alpha1-adrenergic receptor . This suggests that the compound may exert its effects by modulating the activity of this receptor, potentially leading to changes in cellular signaling and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The chloro group in the precursor can be substituted with nucleophiles such as 4-phenylpiperazine in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon under hydrogen atmosphere.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(4-phenylpiperazin-1-yl)quinoxaline.
Reduction: Formation of 2-amino-3-(4-phenylpiperazin-1-yl)quinoxaline.
Substitution: Formation of this compound.
Applications De Recherche Scientifique
2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders such as Alzheimer’s disease due to its potential as an acetylcholinesterase inhibitor.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes involved in neurological pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and is used in the treatment of Alzheimer’s disease.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit antibacterial, antifungal, and antiviral activities, but their action mechanisms are not clearly recognized.
The uniqueness of this compound lies in its specific substitution pattern on the quinoxaline core, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-19-18(20-16-9-5-6-10-17(16)21-19)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKQMKVEIQZCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)


![ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2990262.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)


![4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)


![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)
